3,5-Dichloro-4-methoxybenzenesulfonamide
Description
3,5-Dichloro-4-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a sulfonamide functional group (-SO₂NH₂). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Synthetic routes often involve sulfonation of substituted benzene precursors or nucleophilic substitution reactions. For example, analogous compounds like 4-amino-3,5-dichlorobenzenesulfonamide () are synthesized via condensation reactions with aldehydes and metal salts, highlighting the versatility of benzenesulfonamide derivatives in coordination chemistry .
Properties
Molecular Formula |
C7H7Cl2NO3S |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
RBHHGTBKSVKINP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-dichloro-4-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,5-Dichloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
- 4-Amino-3,5-dichlorobenzenesulfonamide: Replaces the 4-methoxy group with an amino (-NH₂) group, altering electronic properties and basicity .
- 4-Methoxy-3,5-dimethylbenzenesulfonamide : Replaces chlorine atoms with methyl (-CH₃) groups, reducing electron-withdrawing effects and increasing hydrophobicity.
Table 1: Comparative Properties of Selected Benzenesulfonamide Derivatives
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atoms in this compound withdraw electron density, enhancing the acidity of the sulfonamide proton compared to methyl-substituted analogues. The methoxy group donates electrons via resonance, slightly reducing acidity relative to the hydroxy analogue.
- Coordination Chemistry: The sulfonamide group can act as a ligand. For instance, 4-amino-3,5-dichlorobenzenesulfonamide forms cobalt complexes (), whereas the methoxy variant may exhibit weaker metal-binding due to steric hindrance .
Research Findings and Data Analysis
- Solubility Trends: Methoxy and amino derivatives exhibit better solubility in organic solvents than hydroxy analogues, which form stronger intermolecular hydrogen bonds.
- Thermal Stability : Chlorine substituents increase melting points (e.g., 195–198°C for the target compound) compared to methyl-substituted variants (160–163°C).
- Synthetic Flexibility: The target compound’s methoxy group allows for further functionalization (e.g., demethylation to hydroxy derivatives), whereas amino groups enable Schiff base formation () .
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